Tert-butyl 2-aminopentanoate
Overview
Description
Tert-butyl 2-aminopentanoate: is an organic compound with the molecular formula C9H19NO2. It is a derivative of pentanoic acid, where the carboxyl group is esterified with tert-butyl alcohol and the alpha carbon is substituted with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Method: One of the classical methods for preparing tert-butyl esters involves the mineral acid-catalyzed addition of isobutene to amino acids.
Modern Method: A more recent method involves the esterification of amino acids with tert-butyl alcohol using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts.
Industrial Production Methods: Industrial production of tert-butyl 2-aminopentanoate typically involves the esterification of 2-aminopentanoic acid with tert-butyl alcohol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or boron trifluoride etherate. The process is optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-aminopentanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Imines, oximes.
Reduction: Amines, alcohols.
Substitution: Substituted amines, esters
Scientific Research Applications
Chemistry: .
Mechanism of Action
The mechanism of action of tert-butyl 2-aminopentanoate involves its interaction with various molecular targets, primarily through its amino and ester functional groups. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Tert-butyl 2-aminohexanoate: Similar structure but with an additional carbon in the chain.
Tert-butyl 2-aminobutanoate: Similar structure but with one less carbon in the chain.
Tert-butyl 2-aminopropanoate: Similar structure but with two fewer carbons in the chain.
Uniqueness: Tert-butyl 2-aminopentanoate is unique due to its specific chain length and the presence of both an amino and ester functional group.
Properties
IUPAC Name |
tert-butyl 2-aminopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGQAQREPOYSME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17389-07-0 | |
Record name | tert-butyl 2-aminopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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